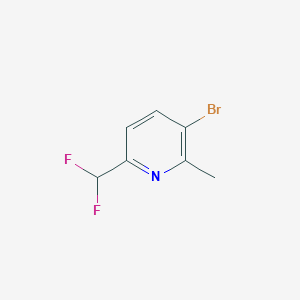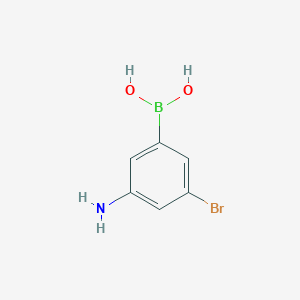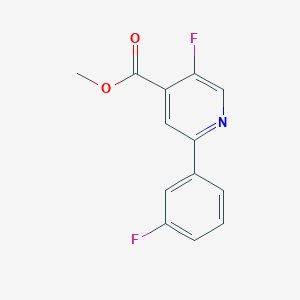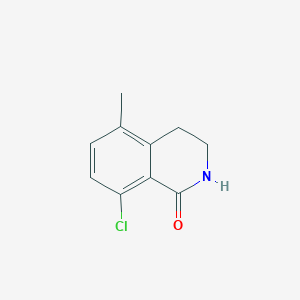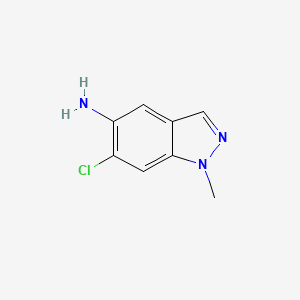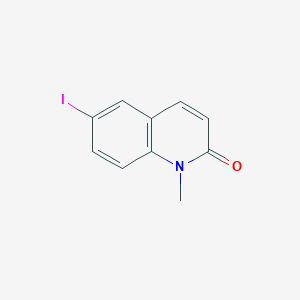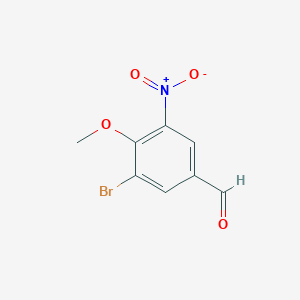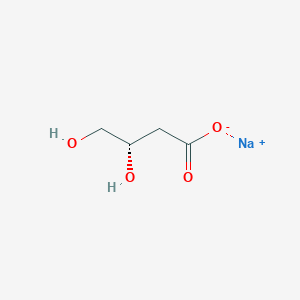
Sodium (S)-3,4-dihydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-3,4-dihydroxybutanoate is a chemical compound that belongs to the class of organic sodium salts It is derived from (S)-3,4-dihydroxybutanoic acid, where the hydrogen ion of the carboxyl group is replaced by a sodium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3,4-dihydroxybutanoate typically involves the neutralization of (S)-3,4-dihydroxybutanoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
(S)-3,4-dihydroxybutanoic acid+NaOH→Sodium (S)-3,4-dihydroxybutanoate+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more complex processes, including the use of biotechnological methods where microorganisms are employed to produce (S)-3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide. This method is advantageous due to its potential for high yield and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (S)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.
Reduction: Reduction can yield 3,4-dihydroxybutanol.
Substitution: Substitution reactions can produce derivatives such as 3,4-dichlorobutanoate or 3,4-dibromobutanoate.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-3,4-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium (S)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways where it is converted into other metabolites. The hydroxyl groups play a crucial role in its reactivity, allowing it to undergo various biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ®-3,4-dihydroxybutanoate: The enantiomer of Sodium (S)-3,4-dihydroxybutanoate, with similar chemical properties but different biological activity.
Sodium 3-hydroxybutanoate: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.
Sodium 4-hydroxybutanoate: The hydroxyl group is located at a different position, resulting in distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C4H7NaO4 |
|---|---|
Molekulargewicht |
142.09 g/mol |
IUPAC-Name |
sodium;(3S)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
InChI-Schlüssel |
NOWFAQVJTIYOTK-DFWYDOINSA-M |
Isomerische SMILES |
C([C@@H](CO)O)C(=O)[O-].[Na+] |
Kanonische SMILES |
C(C(CO)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


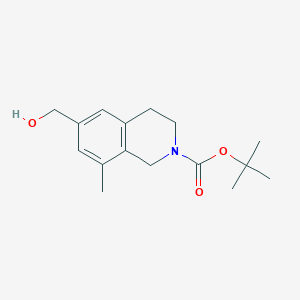
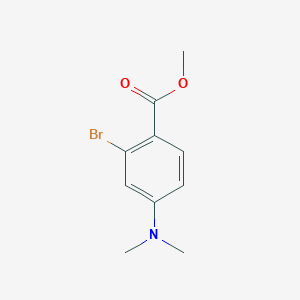
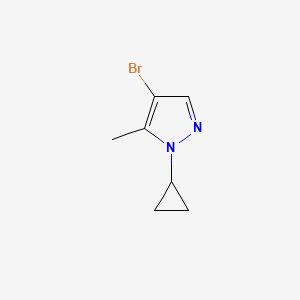
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
